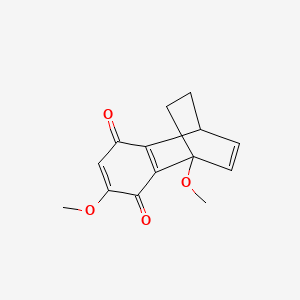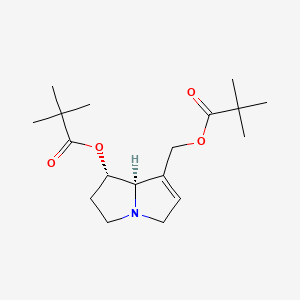
Heliotridine, 7,9-dipivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heliotridine, 7,9-dipivalate is a derivative of heliotridine, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species, particularly in the Boraginaceae family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heliotridine, 7,9-dipivalate typically involves the esterification of heliotridine with pivalic acid. The process begins with the extraction of heliotridine from natural sources, such as plants in the Boraginaceae family. The heliotridine is then reacted with pivalic anhydride or pivaloyl chloride in the presence of a base, such as pyridine, to form the 7,9-dipivalate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Heliotridine, 7,9-dipivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent alkaloid, heliotridine.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Regeneration of heliotridine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Heliotridine, 7,9-dipivalate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its toxic effects on cells and organisms.
Medicine: Studied for its potential therapeutic applications and toxicological effects.
Industry: Used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of heliotridine, 7,9-dipivalate involves its metabolic activation to form reactive intermediates. These intermediates can form adducts with DNA and proteins, leading to cytotoxicity and genotoxicity. The compound primarily targets the liver, where it undergoes metabolic activation by cytochrome P450 enzymes. The resulting reactive intermediates can cause liver damage and other toxic effects .
Comparison with Similar Compounds
Heliotridine, 7,9-dipivalate can be compared with other pyrrolizidine alkaloids, such as:
Retronecine: Another pyrrolizidine alkaloid with similar toxic properties.
Otonecine: A structurally related compound with different toxicological profiles.
Platynecine: A non-toxic pyrrolizidine alkaloid with a saturated necine base
Uniqueness
This compound is unique due to its specific esterification at positions 7 and 9, which can influence its reactivity and biological activity compared to other pyrrolizidine alkaloids .
Properties
CAS No. |
59532-51-3 |
|---|---|
Molecular Formula |
C18H29NO4 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[(7S,8R)-7-(2,2-dimethylpropanoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H29NO4/c1-17(2,3)15(20)22-11-12-7-9-19-10-8-13(14(12)19)23-16(21)18(4,5)6/h7,13-14H,8-11H2,1-6H3/t13-,14+/m0/s1 |
InChI Key |
PIEVOKXIIFZVQL-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OCC1=CCN2[C@H]1[C@H](CC2)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CCN2C1C(CC2)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


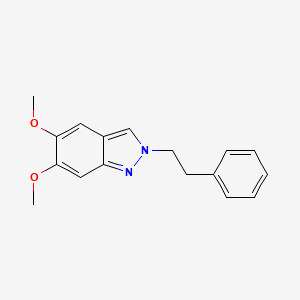
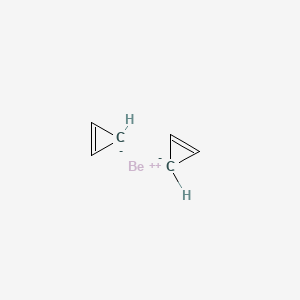
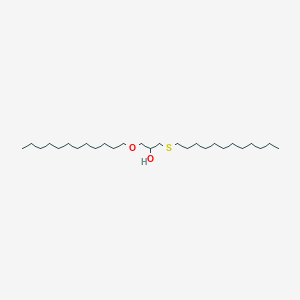
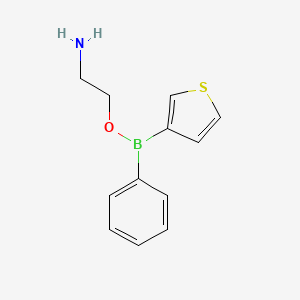
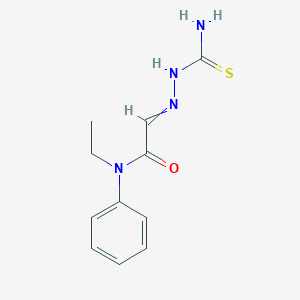
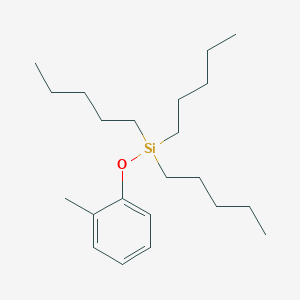
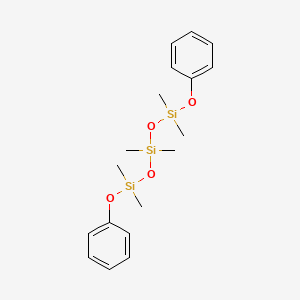
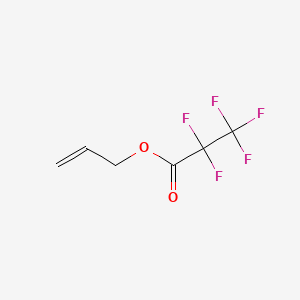
![N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide](/img/structure/B14612668.png)
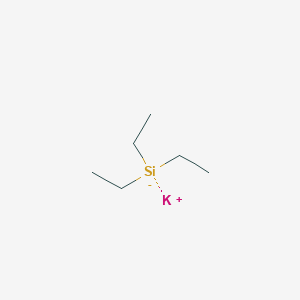
![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)
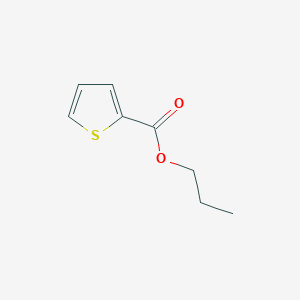
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)
